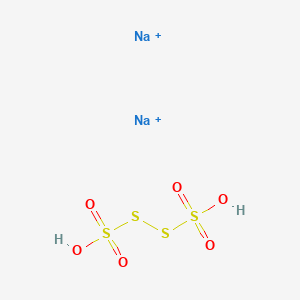

Tetrathionic acid, disodium salt

説明

Significance in Chemical and Biological Research

The utility of sodium tetrathionate (B1226582) in research stems from its distinct redox properties and its role as a key intermediate in sulfur chemistry.

In chemical research , it is a versatile reagent. Its formation from thiosulfate (B1220275) and iodine is a cornerstone of analytical chemistry, particularly in iodometric titrations for quantifying various oxidizing and reducing agents. ionicviper.org It is also used in material science for studies on corrosion and in the synthesis of other sulfur-containing compounds.

In biological research , sodium tetrathionate has proven indispensable. It is widely used in microbiology as a selective agent for the enrichment and isolation of Salmonella species from clinical, food, and environmental samples. chemimpex.comcambridge.org Many Salmonella serovars possess the genetic capacity to utilize tetrathionate as a terminal electron acceptor during anaerobic respiration, a trait less common in competing gut bacteria like E. coli. cambridge.orgembopress.orgcopernicus.org This metabolic advantage allows for their selective proliferation in tetrathionate-containing culture media. cambridge.org

Furthermore, the tetrathionate anion is used to study protein structure and function by modifying cysteine residues, providing insights into enzyme activity. It is also a key metabolite in the sulfur oxidation pathways of various chemolithoautotrophic bacteria, such as Acidithiobacillus species, making it crucial for studying microbial metabolism in environments like acid mine drainage. plos.org Recent research has also explored tetrathionate and its precursor, thiosulfate, as potential biomarkers for gut inflammation. embopress.org

Table 2: Selected Research Applications of Tetrathionic Acid, Disodium (B8443419) Salt

| Field | Application | Detailed Finding | Reference |

|---|---|---|---|

| Analytical Chemistry | Iodometric Titrations | The quantitative reaction between sodium thiosulfate and iodine to form sodium tetrathionate is a fundamental principle for determining the concentration of various substances. | wikipedia.orgionicviper.org |

| Microbiology | Selective Enrichment | Used in tetrathionate broth to selectively grow Salmonella species, which can use tetrathionate for anaerobic respiration, inhibiting the growth of other bacteria like E. coli. | chemimpex.comcambridge.org |

| Biochemistry | Protein Modification | Reacts with cysteine residues in proteins, which is a useful technique for studying protein structure, function, and enzyme kinetics. | |

| Microbial Ecology | Metabolic Studies | Serves as an intermediate in the sulfur metabolism of sulfur-oxidizing bacteria, aiding in the study of biogeochemical sulfur cycling. | copernicus.orgplos.org |

| Medical Research | Inflammation Biomarker | Investigated as a potential biomarker for gut inflammation, as it can be generated via a reactive oxygen species-dependent process during inflammation. | embopress.org |

Historical Perspectives on Polythionate Chemistry and Tetrathionate Discovery

The study of polythionic acids and their salts has a rich history dating back to the early 19th century. The field's origins can be traced to John Dalton's work in 1808 on the reaction between hydrogen sulfide (B99878) and aqueous sulfur dioxide. wikipedia.org This work was later systemized by Heinrich Wilhelm Ferdinand Wackenroder in 1846, and the resulting complex mixture of sulfur compounds became known as "Wackenroder's liquid." sci-hub.sewikipedia.org

The first true polythionic acid, trithionic acid (H₂S₃O₆), was isolated and identified by the French chemist Langlois in 1841. sci-hub.se The discovery of tetrathionate followed, with its synthesis from thiosulfate and iodine becoming a significant reaction. For many years, the exact structure of the polythionate ions was a subject of considerable debate, with some chemists proposing branched sulfur chains. sci-hub.se The long-standing dispute was eventually resolved by the comprehensive work of Olav Foss and his colleagues, who definitively established the unbranched, linear chain structure of polythionates. sci-hub.se

A pivotal moment in the application of this chemistry came in 1923 when L. Muller introduced tetrathionate broth as a selective medium for isolating Salmonella Typhi. cambridge.org Muller found that while E. coli was inhibited, Salmonella could thrive, a discovery that was extensively validated by subsequent researchers and remains a fundamental technique in diagnostic microbiology today. cambridge.org

特性

InChI |

InChI=1S/2Na.H2O6S4/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSODIVRTHAMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)SSS(=O)(=O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Na2O6S4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13760-29-7 (Parent) | |

| Record name | Sodium tetrathionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-86-7 | |

| Record name | Sodium tetrathionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrathionic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium tetrathionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Disodium Tetrathionate

Established Laboratory Synthesis Routes

The preparation of disodium (B8443419) tetrathionate (B1226582) can be achieved through a few key laboratory methods, with the oxidation of sodium thiosulfate (B1220275) being the most prominent.

Oxidation of Thiosulfate (e.g., with Elemental Iodine)

2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI prepchem.com

In this reaction, two moles of sodium thiosulfate react with one mole of iodine to produce one mole of disodium tetrathionate and two moles of sodium iodide as a byproduct. The progress of the reaction is visually indicated by the decolorization of the iodine solution. prepchem.com

For the isolation of the disodium tetrathionate product, the reaction is often carried out in an alcoholic medium, as the product is less soluble in alcohol than in water. A typical laboratory procedure involves dissolving sodium thiosulfate pentahydrate and iodine in a minimal amount of water and then adding ethanol (B145695) to precipitate the disodium tetrathionate. ionicviper.orgscribd.com The resulting solid can then be collected by filtration.

| Reactant/Reagent | Role in Synthesis |

| Sodium Thiosulfate (Na₂S₂O₃) | The starting material that is oxidized. |

| Elemental Iodine (I₂) | The oxidizing agent. |

| Water | Solvent for the reactants. |

| Ethanol | Used to precipitate the less soluble disodium tetrathionate product. |

Alternative Chemical Synthesis Pathways

While the iodine oxidation method is prevalent, other chemical routes for the synthesis of disodium tetrathionate exist. One such alternative involves the reaction of sodium bisulfite (NaHSO₃) with disulfur (B1233692) dichloride (S₂Cl₂). prepchem.com This method provides a different approach to forming the tetrathionate ion (S₄O₆²⁻). The reaction proceeds as follows:

2NaHSO₃ + S₂Cl₂ → Na₂S₄O₆ + 2HCl prepchem.com

This pathway offers an alternative for producing disodium tetrathionate, though it involves handling the more reactive and corrosive disulfur dichloride.

Synthetic Challenges and Optimization

The synthesis of disodium tetrathionate, while straightforward in principle, presents challenges related to achieving high purity and yield. Optimizing the reaction conditions and employing effective purification strategies are crucial for obtaining a high-quality product.

Purity and Yield Enhancement Strategies

A primary challenge in the synthesis of disodium tetrathionate via the iodine oxidation of thiosulfate is the co-precipitation of the sodium iodide (NaI) byproduct. The presence of sodium iodide as an impurity can affect the stability of the final product. To mitigate this, several purification strategies are employed. Washing the crude product with alcohol is a common method to remove the more soluble sodium iodide. google.com Recrystallization from a water-alcohol mixture can further enhance purity. scribd.com

The yield of the reaction can be influenced by various factors. Maintaining a neutral or slightly acidic pH is important to prevent side reactions. The reaction is typically carried out at or below room temperature to minimize the decomposition of the tetrathionate product.

A patented method describes a process for producing a more stable and less hydrated form of sodium tetrathionate by treating the dihydrate crystals with an anhydrous organic solvent in which water is soluble. This process not only purifies the product by removing sodium iodide but also results in a fine powder with lower water of crystallization. google.com

| Parameter | Recommended Condition/Strategy | Rationale |

| Purity | Washing with alcohol, Recrystallization | To remove soluble impurities like sodium iodide. |

| Yield | Control of pH (neutral to slightly acidic) | To prevent side reactions and decomposition. |

| Stability | Low-temperature reaction conditions | To minimize thermal degradation of the product. |

| Product Form | Treatment with anhydrous organic solvent | To obtain a more stable, less hydrated powder. google.com |

Spectroscopic and Chromatographic Techniques for Product Characterization in Synthesis

To ensure the successful synthesis and purity of disodium tetrathionate, various analytical techniques are employed for its characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable tool for identifying the functional groups present in the synthesized compound and confirming the formation of the tetrathionate ion. ionicviper.org

Raman Spectroscopy provides complementary information to FTIR and is particularly useful for characterizing the sulfur-sulfur bonds in the tetrathionate anion.

Ion Chromatography is a powerful technique for both qualitative and quantitative analysis of the product. It can be used to determine the concentration of the tetrathionate ion and to detect and quantify the presence of impurities such as thiosulfate, sulfate (B86663), and iodide ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be utilized to monitor the reaction, for instance, by observing the disappearance of the characteristic absorbance of iodine, signaling the completion of the reaction.

| Technique | Application in Disodium Tetrathionate Characterization |

| FTIR Spectroscopy | Confirmation of the presence of the tetrathionate ion through its characteristic vibrational modes. ionicviper.org |

| Raman Spectroscopy | Characterization of the S-S bonds within the tetrathionate structure. |

| Ion Chromatography | Quantification of disodium tetrathionate and detection of anionic impurities. |

| UV-Vis Spectroscopy | Monitoring the progress of the synthesis reaction. |

Chemical Reactivity and Mechanistic Investigations of the Tetrathionate Anion

Redox Chemistry and Electron Transfer Processes

The redox chemistry of tetrathionate (B1226582) is central to its function in both industrial applications and biological systems. It can act as both an oxidizing and a reducing agent, depending on the reaction conditions and the nature of the reacting species.

S₄O₆²⁻ + 7I₂ + 10H₂O → 4SO₄²⁻ + 14I⁻ + 20H⁺ acs.orguea.ac.uk

Kinetic studies have revealed that this reaction is complex and proceeds through the formation of an intermediate, S₄O₆I⁻, in a pre-equilibrium step acs.orguea.ac.uknih.gov. The presence of iodide ions (I⁻) can influence the reaction rate, and the formation of the triiodide ion (I₃⁻) alone is not sufficient to fully account for the inhibitory effect of iodide acs.orguea.ac.uknih.gov.

The reaction with chlorine, in the form of chlorine dioxide (•ClO₂), has also been investigated. In a pH range of 4.55−5.55, the stoichiometry is given by:

S₄O₆²⁻ + 4•ClO₂ + 5H₂O → 4SO₄²⁻ + ClO₃⁻ + 3Cl⁻ + 10H⁺ tandfonline.comresearchgate.net

This reaction is accelerated by the initial presence of chloride ions, which also affects the stoichiometry tandfonline.comresearchgate.net. A complex 14-step mechanism has been proposed to describe the observed kinetics tandfonline.comresearchgate.net.

While direct studies on the reaction with bromine (Br₂) are less detailed in the available literature, the reverse reaction, the oxidation of thiosulfate (B1220275) by bromine to form tetrathionate, is a common practice, suggesting that under harsher conditions, bromine could further oxidize tetrathionate researchgate.netnih.gov. However, it is also noted that using excess bromine for this oxidation is dubious as it can oxidize the thiosulfate all the way to sulfate (B86663) nih.gov.

| Oxidizing Agent | pH Range | Key Products | Stoichiometric Equation | Kinetic Features |

|---|---|---|---|---|

| Iodine (I₂) | 4.25 - 5.55 | Sulfate (SO₄²⁻), Iodide (I⁻) | S₄O₆²⁻ + 7I₂ + 10H₂O → 4SO₄²⁻ + 14I⁻ + 20H⁺ | Proceeds via an S₄O₆I⁻ intermediate; rate is influenced by iodide concentration. acs.orguea.ac.uknih.gov |

| Chlorine Dioxide (•ClO₂) | 4.55 - 5.55 | Sulfate (SO₄²⁻), Chlorate (ClO₃⁻), Chloride (Cl⁻) | S₄O₆²⁻ + 4•ClO₂ + 5H₂O → 4SO₄²⁻ + ClO₃⁻ + 3Cl⁻ + 10H⁺ | Accelerated by the presence of chloride ions. tandfonline.comresearchgate.net |

Tetrathionate can serve as an electron acceptor, undergoing reduction to thiosulfate (S₂O₃²⁻). This two-electron process is a key transformation in bacterial metabolism and has been studied electrochemically uea.ac.ukacs.org. The standard reduction potential of the S₄O₆²⁻/S₂O₃²⁻ couple has been experimentally determined to be +198 ± 4 mV versus the standard hydrogen electrode (SHE) uea.ac.ukacs.orgresearchgate.net.

S₄O₆²⁻ + 2e⁻ ⇌ 2S₂O₃²⁻ uea.ac.ukacs.org

This reduction is not readily reversible at inert electrodes but can be catalyzed by enzymes such as thiosulfate dehydrogenase (TsdA) uea.ac.ukacs.org. In various bacteria, tetrathionate serves as a respiratory electron acceptor acs.org. For instance, certain heterotrophic bacteria can reduce tetrathionate to thiosulfate in the presence of an electron donor like lactate, with an optimal pH for this reaction between 8.5 and 9.5 asm.org. The reaction is first-order with respect to tetrathionate asm.org. In anoxic marine sediments, tetrathionate is rapidly and bacterially reduced to thiosulfate, which can act as a bottleneck in the sulfur oxidation pathway mpg.deresearchgate.net.

Hydrolysis and Decomposition Kinetics

The stability of the tetrathionate anion is highly dependent on the pH of the solution. It exhibits different decomposition pathways and kinetics in alkaline and acidic environments.

In alkaline solutions (pH > 9), tetrathionate is unstable and undergoes decomposition researchgate.net. The reaction kinetics are first-order with respect to both tetrathionate and hydroxide (B78521) ions researchgate.net. The decomposition is also catalyzed by thiosulfate researchgate.net. The activation energy for this decomposition in the temperature range of 22–40 °C has been determined to be 98.5 kJ mol⁻¹ researchgate.net.

The products of alkaline decomposition are complex and their distribution varies with pH acs.orgacs.org. The primary products identified are thiosulfate and trithionate (B1219323) (S₃O₆²⁻), with sulfite (B76179) (SO₃²⁻) and a small amount of sulfate also being formed acs.orgacs.org. A proposed initial step in the decomposition involves the formation of trithionate and pentathionate (S₅O₆²⁻) researchgate.net. In strongly alkaline media, the final products are primarily sulfite and thiosulfate acs.org.

A comprehensive 10-step kinetic model has been developed to account for the complex product distribution and the continuous variation of stoichiometry with pH, involving intermediates such as pentathionate and sulfoxylic acid (S(OH)₂) acs.orgacs.org.

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order (Tetrathionate) | 1 | Strongly alkaline solutions. researchgate.net |

| Reaction Order (Hydroxide) | 1 | Strongly alkaline solutions. researchgate.net |

| Activation Energy (Ea) | 98.5 kJ mol⁻¹ | Temperature range: 22–40 °C. researchgate.net |

| pH Range for Instability | > 9 | researchgate.net |

Tetrathionate is considerably more stable in acidic solutions compared to alkaline media frontiersin.org. However, it can still undergo decomposition and rearrangement reactions. In the presence of acidophilic sulfur-oxidizing microorganisms, such as Acidithiobacillus ferrooxidans and Acidithiobacillus thiooxidans, tetrathionate can be hydrolyzed by the enzyme tetrathionate hydrolase (TTH) frontiersin.org. This enzymatic hydrolysis yields thiosulfate, elemental sulfur, and sulfate frontiersin.org.

Abiotic decomposition in acidic environments can also occur, though typically at a slower rate. This decomposition can lead to the formation of other polythionates, such as trithionate and pentathionate frontiersin.org. The oxidation of tetrathionate by iodine, as discussed previously, is typically carried out in a slightly acidic medium, indicating that the anion is stable enough under these conditions to participate in redox reactions rather than immediate decomposition nih.gov.

Reactions with Inorganic Sulfur Species

Tetrathionate reacts with various nucleophilic inorganic sulfur species, leading to the cleavage of the sulfur-sulfur bonds within the tetrathionate molecule.

One of the most significant reactions is with sulfite (SO₃²⁻), a process known as sulfitolysis. This reaction is first-order with respect to both tetrathionate and sulfite nih.gov. The reaction is pH-dependent, which is attributed to the difference in reactivity between sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) towards the tetrathionate sulfur chain nih.gov. The reaction yields trithionate and thiosulfate:

S₄O₆²⁻ + SO₃²⁻ → S₃O₆²⁻ + S₂O₃²⁻

Tetrathionate also reacts with thiosulfate, in a process termed thiosulfatolysis. This reaction is also first-order with respect to both reactants and results in the formation of pentathionate and sulfite acs.org.

S₄O₆²⁻ + S₂O₃²⁻ ⇌ S₅O₆²⁻ + SO₃²⁻

The reaction with cyanide (CN⁻), known as cyanolysis, is another important transformation. Tetrathionate reacts directly with cyanide under physiological conditions to produce thiocyanate (B1210189) (SCN⁻) and thiosulfate nih.govtandfonline.comresearchgate.netnih.govescholarship.org. This reaction is pH-dependent, being faster with the cyanide anion under alkaline conditions and slower with hydrogen cyanide in acidic or neutral conditions scispace.com.

S₄O₆²⁻ + CN⁻ → S₂O₃²⁻ + SCN⁻ + (other products)

The reaction with sulfide (B99878) (S²⁻) can also occur, leading to the formation of elemental sulfur and thiosulfate researchgate.net.

Interconversion with Thiosulfate and Sulfite

The interconversion between tetrathionate, thiosulfate (S₂O₃²⁻), and sulfite (SO₃²⁻) is a dynamic process influenced by factors such as pH and the presence of other reactants.

The reaction between tetrathionate and sulfite, known as sulfitolysis, is a reversible process that yields thiosulfate and trithionate (S₃O₆²⁻). This reaction is first-order with respect to both tetrathionate and sulfite. nih.gov The pH of the medium plays a crucial role in the reaction kinetics; the reactivity of sulfite (SO₃²⁻) differs from that of bisulfite (HSO₃⁻) towards the tetrathionate ion. nih.gov

Similarly, the reaction of tetrathionate with thiosulfate is also a reversible, second-order reaction that produces pentathionate (S₅O₆²⁻) and sulfite. nih.govacs.org Under neutral conditions, this reaction is largely pH-independent. However, in slightly acidic environments (pH 4-5), the consumption of tetrathionate becomes pH-dependent. nih.gov In some anoxic environments, tetrathionate can be rapidly reduced back to thiosulfate, which can act as a bottleneck in the sulfur oxidation pathway. mpg.deresearchgate.net

The interconversion reactions are central to many biological and chemical sulfur oxidation and reduction processes. For instance, thiosulfate can be oxidized by Fe(III) or MnO₂ to form tetrathionate. mpg.de

| Reactants | Products | Key Conditions/Observations |

|---|---|---|

| Tetrathionate + Sulfite | Thiosulfate + Trithionate | Reversible, pH-dependent kinetics. nih.gov |

| Tetrathionate + Thiosulfate | Pentathionate + Sulfite | Reversible, pH-independent in neutral media, pH-dependent in slightly acidic media. nih.govacs.org |

| Thiosulfate + Fe(III)/MnO₂ | Tetrathionate | Oxidation reaction. mpg.de |

| Tetrathionate | Thiosulfate | Bacterially mediated reduction in anoxic sediments. mpg.deresearchgate.net |

Formation of Polythionates and Elemental Sulfur Intermediates

The decomposition of tetrathionate can lead to the formation of a variety of other sulfur compounds, including higher polythionates and elemental sulfur. The stability of tetrathionate and the products of its decomposition are highly dependent on the pH of the solution.

In alkaline media, tetrathionate decomposes to form thiosulfate and trithionate as the primary absorbing products, with sulfite and trace amounts of sulfate also being formed. acs.org The decomposition of higher polythionates, such as pentathionate and hexathionate, can also yield tetrathionate as an intermediate product. For example, pentathionate decomposition can produce thiosulfate, tetrathionate, and hexathionate. nih.govacs.org

The hydrolysis of tetrathionate, particularly in acidic environments and often catalyzed by enzymes like tetrathionate hydrolase, can produce thiosulfate, elemental sulfur (S⁰), and sulfate. nih.govnih.govfrontiersin.org Abiotic decomposition of tetrathionate can also produce disulfane (B1208498) monosulfonic acid, which is a reactive intermediate that can lead to the formation of elemental sulfur, other polythionates, and sulfite. nih.govfrontiersin.orgnih.gov The oxidation of tetrathionate by Acidithiobacillus thiooxidans has been shown to produce thiosulfate, elemental sulfur, and sulfate as well. frontiersin.orgnih.gov

| Initial Reactant | Reaction/Condition | Products/Intermediates |

|---|---|---|

| Tetrathionate | Alkaline Decomposition | Thiosulfate, Trithionate, Sulfite, Sulfate. acs.orgnih.govacs.org |

| Pentathionate | Alkaline Decomposition | Thiosulfate, Tetrathionate, Hexathionate. nih.gov |

| Tetrathionate | Acidic Hydrolysis (enzymatic/abiotic) | Thiosulfate, Elemental Sulfur, Sulfate, Disulfane monosulfonic acid. nih.govnih.govfrontiersin.orgfrontiersin.orgnih.gov |

Interactions with Other Chemical Entities

Tetrathionate readily interacts with a range of other chemical species, including nucleophiles like cyanide and thiols, as well as various metal ions.

Reactions with Cyanide and Thiols

Tetrathionate reacts with cyanide (CN⁻) in a process known as cyanolysis. This reaction is stoichiometric and results in the formation of thiocyanate (SCN⁻), thiosulfate, and sulfate. nih.govnih.govescholarship.org The reaction proceeds relatively quickly under alkaline conditions where the cyanide anion is the dominant species. scispace.com Under acidic and neutral conditions, the reaction with hydrogen cyanide (HCN) is slower. scispace.comresearchgate.net This reaction forms the basis for some analytical methods for determining tetrathionate concentrations. acs.orgcopernicus.org

The reaction with thiols involves the oxidation of the thiol group. For instance, the reaction of tetrathionate with cysteine at pH 5 leads to the oxidation of the thiol groups, predominantly forming cysteine-S-sulfonate. nih.gov Minor products of this reaction include cystine, elemental sulfur, and a small amount of sulfite. nih.gov The interaction with thiols is significant in biological systems, where tetrathionate can react with sulfhydryl groups in proteins and other molecules.

| Reactant | Products | Key Mechanistic Details |

|---|---|---|

| Tetrathionate + Cyanide (CN⁻) | Thiocyanate (SCN⁻), Thiosulfate, Sulfate | Known as cyanolysis; faster at high pH. nih.govnih.govescholarship.orgscispace.com |

| Tetrathionate + Cysteine (Thiol) | Cysteine-S-sulfonate, Cystine, Elemental Sulfur, Sulfite | Oxidation of the thiol group. nih.gov |

Complexation and Redox Interactions with Metal Ions (e.g., Fe(III), Cu)

The interaction with copper ions is also noteworthy. While direct studies on tetrathionate-copper complexes are less common, the formation of tetrathionate from the reaction of copper(II) ions with thiosulfate is well-established. In this reaction, Cu²⁺ is rapidly reduced by thiosulfate, forming a Cu(I)-thiosulfate complex and tetrathionate. researchgate.net This redox reaction highlights the role of copper as an oxidant for thiosulfate, leading to the formation of the tetrathionate anion.

| Metal Ion | Interaction with Tetrathionate/Related Species | Outcome/Significance |

|---|---|---|

| Fe(III) | Acts as an oxidant for tetrathionate at low pH. | Accelerates the oxidation of tetrathionate to sulfate. uvm.edu |

| Cu(II) | Reacts with thiosulfate in a redox reaction. | Forms tetrathionate and a Cu(I)-thiosulfate complex. researchgate.net |

Biogeochemical Cycling and Microbial Metabolism of Tetrathionate

Environmental Significance and Natural Abundance

Tetrathionate (B1226582) (S₄O₆²⁻) is a sulfur oxyanion that serves as a key, albeit often transient, intermediate in the biogeochemical cycling of sulfur. Its presence and transformation are particularly significant in environments where the oxidation of reduced sulfur compounds occurs. Due to its high reactivity under both biotic and abiotic conditions, tetrathionate is often found in low concentrations or is entirely undetected in many natural systems, leading to its characterization as a "cryptic" intermediate. copernicus.orgnio.res.incopernicus.org However, the widespread genetic potential for its metabolism among microbial communities underscores its importance in sulfur transformations.

In marine sediments, the sulfur cycle is a critical driver of organic matter mineralization. frontiersin.org While sulfate (B86663) reduction to sulfide (B99878) is a dominant process, the subsequent re-oxidation of sulfide involves a complex network of intermediate sulfur species, including tetrathionate. frontiersin.org Although direct detection of tetrathionate in marine sediment porewaters is rare, studies have revealed the widespread presence of genes responsible for its formation, oxidation, and reduction in microbial communities. copernicus.orgnio.res.in This suggests a dynamic and rapid turnover of tetrathionate, making it a central, yet hidden, player in the sedimentary sulfur cycle. copernicus.org

The primary formation pathway in these environments is believed to be the microbial oxidation of thiosulfate (B1220275) (S₂O₃²⁻), a more commonly detected intermediate. copernicus.orgcopernicus.org Chemolithotrophic bacteria possessing enzymes like thiosulfate dehydrogenase (TsdA) or thiosulfate:quinone oxidoreductase (TQO or DoxDA) catalyze the conversion of thiosulfate to tetrathionate. copernicus.orgcopernicus.org Once formed, tetrathionate can be either further oxidized to sulfate by other microorganisms or reduced back to thiosulfate or sulfide. nio.res.in Additionally, abiotic reactions with compounds like sulfide can also contribute to its transformation. nio.res.incopernicus.org A proposed tetrathionate cycle in marine sediments involves the combined action of bacteria and chemical reactions, leading to the net oxidation of sulfide to elemental sulfur. researchgate.net

A study of sediments from the Arabian Sea's oxygen minimum zone, while not detecting tetrathionate directly, found thiosulfate concentrations up to 11.1 µM and sulfide up to 2.01 mM. nio.res.incopernicus.org The presence of diverse bacterial populations with the genetic capacity for tetrathionate metabolism strongly implied its role as a transient intermediate. copernicus.orgnio.res.in

Table 1: Microbial Processes Involving Tetrathionate in Marine Sediments

| Process | Key Enzyme Systems | Example Microorganisms | Reactant | Product(s) |

|---|---|---|---|---|

| Formation | Thiosulfate Dehydrogenase (TsdA), Thiosulfate:quinone oxidoreductase (TQO/DoxDA) | Diverse chemolithotrophic bacteria and archaea | Thiosulfate (S₂O₃²⁻) | Tetrathionate (S₄O₆²⁻) |

| Oxidation | Tetrathionate Hydrolase (TetH), Sox System | Acidithiobacillus spp., Advenella kashmirensis | Tetrathionate (S₄O₆²⁻) | Sulfate (SO₄²⁻), Thiosulfate, Elemental Sulfur |

| Reduction | Tetrathionate Reductase (TtrABC) | Salmonella, Citrobacter, Proteus | Tetrathionate (S₄O₆²⁻) | Thiosulfate (S₂O₃²⁻) |

This table provides an interactive summary of the key microbial transformations of tetrathionate in marine sediment environments.

Acid mine drainage (AMD) represents an extreme environment characterized by low pH and high concentrations of dissolved metals and sulfate, resulting from the oxidative dissolution of sulfide minerals like pyrite (B73398) (FeS₂). mdpi.com In these acidic systems, tetrathionate is a relatively stable and significant intermediate in the sulfur oxidation cascade. nih.govfrontiersin.org It is formed through both abiotic and biological oxidation of sulfide minerals and thiosulfate. frontiersin.org

Unlike in neutral marine sediments, the low pH of AMD environments makes tetrathionate more stable than thiosulfate. frontiersin.org This allows it to accumulate and serve as a crucial substrate for acidophilic sulfur-oxidizing microorganisms, most notably species of Acidithiobacillus. nih.govfrontiersin.org These bacteria play a central role in perpetuating AMD by catalyzing the oxidation of reduced sulfur compounds, including tetrathionate, which generates further acidity. nih.govfrontiersin.org The microbial oxidation of tetrathionate in AMD has been shown to produce thiosulfate, elemental sulfur, and sulfate. frontiersin.orgnih.gov Isotope fractionation studies have confirmed that microbial processing of tetrathionate is a key factor in shaping the sulfur and oxygen isotope signatures of sulfate in these systems. nih.govnih.gov

The fundamental microbial pathways for tetrathionate metabolism discovered in marine sediments and AMD systems are applicable to a broader range of environments. Tetrathionate serves as an intermediate in sulfur cycling in various aquatic habitats, including sulfur hot springs and acidic soils, where conditions favor the oxidation of reduced sulfur compounds. frontiersin.orgnih.gov In these environments, its stability and availability as a microbial substrate are dictated by factors such as pH, redox potential, and the specific microbial communities present.

In terrestrial environments, the formation of tetrathionate can occur in soils impacted by industrial activities or in areas with natural sulfide mineral deposits. The same groups of sulfur-chemolithotrophic bacteria, such as Acidithiobacillus and Thiobacillus species, are responsible for its transformation. idexlab.com The disproportionation of tetrathionate into other sulfur compounds has been proposed as a novel lithotrophic metabolism, enabling microorganisms to grow under fluctuating oxygen conditions in sulfur-rich environments. idexlab.com

Enzymatic and Metabolic Pathways in Microorganisms

Microorganisms have evolved specialized enzymatic systems to utilize tetrathionate as either an electron acceptor for anaerobic respiration or as an energy source in dissimilatory sulfur oxidation. These pathways are critical for their survival and play a pivotal role in the biogeochemical cycling of sulfur.

Certain facultative anaerobic bacteria, particularly within the Enterobacteriaceae family like Salmonella enterica, can use tetrathionate as a terminal electron acceptor for anaerobic respiration. nih.govresearchgate.net This process provides a significant competitive advantage in specific anaerobic environments, such as the inflamed mammalian gut, where tetrathionate can be generated from the oxidation of thiosulfate by reactive oxygen species. nih.gov

The key enzyme in this process is tetrathionate reductase (Ttr), a multi-subunit enzyme complex encoded by the ttr operon. nih.govucdavis.edutandfonline.com The TtrABC enzyme catalyzes the reduction of tetrathionate to thiosulfate. copernicus.orgucdavis.edu

Reaction: S₄O₆²⁻ + 2e⁻ → 2S₂O₃²⁻

This respiratory pathway allows Salmonella to utilize carbon sources like ethanolamine (B43304) and 1,2-propanediol under anaerobic conditions, which is not possible with other electron acceptors. nih.govucdavis.edu The ability to respire tetrathionate is considered a potent virulence factor for Salmonella, enabling it to outcompete the resident gut microbiota during infection. nih.govtandfonline.com The thiosulfate produced can be further reduced to hydrogen sulfide (H₂S) by other enzyme systems. nih.govucdavis.edu

In acidophilic sulfur-oxidizing microorganisms like Acidithiobacillus ferrooxidans and Acidithiobacillus thiooxidans, tetrathionate is a central intermediate in the "S₄-intermediate" (S4I) pathway of dissimilatory sulfur oxidation. frontiersin.orgnih.gov The key enzyme in this pathway is tetrathionate hydrolase (TTH or TetH). nih.govresearcher.life This unique enzyme catalyzes the hydrolysis of tetrathionate, rather than a redox reaction. frontiersin.orgnih.gov

TTH is typically located in the periplasm or on the outer membrane, consistent with its optimal activity in the acidic pH range characteristic of the environments these organisms inhabit. nih.govresearcher.life The hydrolysis of tetrathionate by TTH yields multiple sulfur compounds. While the exact stoichiometry can vary, a commonly cited reaction is:

Reaction: S₄O₆²⁻ + H₂O → S₂O₃²⁻ + SO₄²⁻ + 2H⁺ + S⁰ (elemental sulfur) nih.gov

However, other studies report different product distributions. For instance, TTH from A. ferrooxidans has been shown to hydrolyze tetrathionate to thiosulfate, elemental sulfur, and sulfate. frontiersin.org The enzyme is highly expressed when these bacteria are grown on tetrathionate. researcher.lifeasm.org The products of this hydrolysis, particularly thiosulfate and elemental sulfur, can be further oxidized by other enzymes (like the Sox system) to generate energy for the cell. frontiersin.orgnih.gov Thus, TTH plays a crucial role in making the chemical energy stored in tetrathionate accessible to these important acidophilic chemolithoautotrophs. oup.com

Table 2: Comparison of Key Enzymes in Microbial Tetrathionate Metabolism

| Feature | Tetrathionate Reductase (Ttr) | Tetrathionate Hydrolase (TTH) |

|---|---|---|

| Organism Example | Salmonella enterica | Acidithiobacillus spp. |

| Metabolic Process | Anaerobic Respiration | Dissimilatory Sulfur Oxidation (S4I Pathway) |

| Cellular Location | Cytoplasmic membrane | Periplasm / Outer membrane |

| Reaction Type | Reduction | Hydrolysis |

| Function | Electron Acceptor | Energy Source Metabolism |

| Primary Product(s) | Thiosulfate (S₂O₃²⁻) | Thiosulfate (S₂O₃²⁻), Sulfate (SO₄²⁻), Elemental Sulfur (S⁰) |

| Environmental pH | Near-neutral | Acidic |

This interactive table compares the distinct features of the two major enzymatic systems involved in the microbial metabolism of tetrathionate.

Thiosulfate Dehydrogenase (TsdA) and its Role in Tetrathionate Formation/Reduction

Thiosulfate dehydrogenase (TsdA) is a key enzyme in the biogeochemical sulfur cycle, catalyzing the reversible oxidation of two molecules of thiosulfate to form one molecule of tetrathionate. wikipedia.org This enzyme belongs to the family of oxidoreductases and is systematically named thiosulfate:ferricytochrome-c oxidoreductase. wikipedia.org Homologs of TsdA are widespread among various bacterial species, including sulfur-oxidizing bacteria, phototrophs, and many chemoorganoheterotrophic bacteria, highlighting its significance in sulfur metabolism. wikipedia.orgnih.gov

The reaction catalyzed by TsdA is: 2 thiosulfate + 2 ferricytochrome c ⇌ tetrathionate + 2 ferrocytochrome c wikipedia.org

Structurally, TsdA isolated from Allochromatium vinosum is a periplasmic, monomeric diheme c-type cytochrome. nih.gov The enzyme's active site features a heme with an unusual His/Cys ligation, which is crucial for its catalytic activity. uni-bonn.de Specifically, a cysteine residue is essential for both the oxidation of thiosulfate and the reduction of tetrathionate. wikipedia.orgnih.gov

The catalytic mechanism of TsdA involves a multi-step process. It is proposed that one thiosulfate molecule initially binds to a reactive cysteine S-sulphane adduct in the active site. A second thiosulfate molecule then reacts to form tetrathionate, which is subsequently released. wikipedia.org This process involves electron transfer to or from the two hemes within the TsdA enzyme. uni-bonn.de While the reaction is reversible, the formation of tetrathionate is kinetically favored in many characterized TsdAs, though the reduction of tetrathionate to thiosulfate is also significant. wikipedia.orgacs.org

The directionality of the TsdA-catalyzed reaction often aligns with the physiological role of the enzyme in a specific organism. For instance, in purple sulfur bacteria like Allochromatium vinosum, TsdA facilitates the use of thiosulfate as an electron donor for photosynthesis or respiration. uni-bonn.de In contrast, in pathogens like Campylobacter jejuni, the enzyme functions primarily as a tetrathionate reductase, allowing the organism to use tetrathionate as a terminal electron acceptor for anaerobic respiration. uni-bonn.de The bifunctionality of TsdA has enabled the experimental determination of the reduction potential of the tetrathionate/thiosulfate couple to be +198 mV, a value significantly more positive than previously thought. uni-bonn.deacs.org

| Property | Description | Reference |

|---|---|---|

| Enzyme Commission (EC) Number | 1.8.2.2 | wikipedia.org |

| Systematic Name | thiosulfate:ferricytochrome-c oxidoreductase | wikipedia.org |

| Reaction Catalyzed | 2 thiosulfate ⇌ tetrathionate + 2 e⁻ | wikipedia.org |

| Key Structural Feature | Diheme c-type cytochrome with His/Cys heme ligation | uni-bonn.de |

| Cellular Location | Periplasm | nih.gov |

| Physiological Role | Thiosulfate oxidation (e.g., A. vinosum) or Tetrathionate reduction (e.g., C. jejuni) | uni-bonn.de |

Regulatory Mechanisms of Tetrathionate Metabolism Genes

The genetic regulation of tetrathionate metabolism is crucial for bacteria that utilize this compound for respiration, particularly in anaerobic environments. In enteric bacteria such as Salmonella enterica, the genes required for tetrathionate respiration are organized in the ttr operon (ttrRSBCA). nih.gov The expression of this operon is tightly controlled by both specific and global regulatory systems.

A key component of this regulation is the two-component system TtrS-TtrR. nih.gov TtrS acts as the membrane-bound sensor kinase that detects the presence of tetrathionate in the environment. Upon sensing tetrathionate, TtrS autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, TtrR. nih.gov Phosphorylated TtrR then acts as a transcriptional activator, binding to the promoter region of the ttrBCA operon and inducing the expression of the structural genes for tetrathionate reductase. nih.gov This system ensures that the energy-intensive production of the reductase enzyme only occurs when its substrate is available.

In addition to the specific control by TtrS-TtrR, the expression of the ttr operon is also subject to global regulatory networks that respond to the broader metabolic status of the cell. A critical global regulator is the Fumarate and Nitrate Reductase regulator (Fnr), which is an oxygen sensor. nih.govasm.org Under anaerobic conditions, Fnr becomes active and is required for the transcription of the ttrBCA operon, ensuring that tetrathionate is only used as an electron acceptor when more favorable acceptors like oxygen are absent. nih.govasm.org

In some acidophilic sulfur-oxidizing bacteria, such as Acidithiobacillus caldus, a different two-component system, RsrS-RsrR, regulates the tetrathionate intermediate pathway for thiosulfate oxidation. nih.gov The genes for this system are located in an operon with doxDA (encoding thiosulfate:quinol oxidoreductase, which produces tetrathionate) and tetH (encoding tetrathionate hydrolase). nih.gov This genetic arrangement suggests a coordinated regulation of tetrathionate production and consumption, controlled by the RsrS-RsrR system in response to environmental signals. nih.gov

| Regulator/System | Organism Example | Function | Reference |

|---|---|---|---|

| TtrS-TtrR | Salmonella enterica | Two-component system; TtrS senses tetrathionate, TtrR activates ttrBCA transcription. | nih.gov |

| Fnr (OxrA) | Salmonella enterica | Global anaerobic regulator; required for expression of the ttr operon. | nih.govasm.org |

| RsrS-RsrR | Acidithiobacillus caldus | Two-component system regulating the tetrathionate intermediate (S₄I) pathway. | nih.gov |

Abiotic Transformations within Biogeochemical Cycles

Tetrathionate is a significant, albeit often transient, intermediate in the biogeochemical cycling of sulfur, subject to both biotic and abiotic transformations. copernicus.org Abiotic, or non-biological, chemical reactions play a crucial role in its formation and degradation in various environments. The stability and reactivity of tetrathionate are highly dependent on the prevailing geochemical conditions, such as pH and the presence of other reactive chemical species. frontiersin.orgnih.gov

In acidic environments like acid mine drainage (AMD), tetrathionate is relatively stable compared to other reduced inorganic sulfur compounds like thiosulfate. frontiersin.orgnih.gov A key abiotic reaction in these settings is the rapid oxidation of thiosulfate to tetrathionate in the presence of ferric iron (Fe³⁺), which is a common constituent of AMD. frontiersin.org This abiotic formation pathway makes tetrathionate a readily available substrate for acidophilic sulfur-oxidizing microorganisms. nih.gov

Conversely, in anoxic and sulfidic environments, such as certain marine sediments, tetrathionate is highly reactive. copernicus.org It can be abiotically reduced by sulfide (H₂S or HS⁻), a common product of microbial sulfate reduction. This reaction typically yields thiosulfate and elemental sulfur, preventing the accumulation of tetrathionate to high concentrations in such environments. copernicus.org This high geochemical reactivity contributes to tetrathionate's often "cryptic" role in the sulfur cycle of these systems, where it may be rapidly turned over without being detected in significant amounts. copernicus.org

The interplay between these abiotic reactions and microbial metabolism is critical. Microorganisms can capitalize on the relative kinetic stability of tetrathionate in certain environments, using it as an energy source where abiotic degradation is slow. nih.gov In other settings, the products of abiotic tetrathionate reduction, such as thiosulfate and elemental sulfur, can serve as substrates for other microbial metabolic pathways. copernicus.org

Stable Isotope Fractionation as a Tracer for Tetrathionate Pathways

The analysis of stable sulfur isotopes provides a powerful tool for tracing the pathways of tetrathionate formation and consumption within biogeochemical cycles. frontiersin.orgnih.gov Microbial metabolic processes often lead to isotopic fractionation, where enzymes preferentially react with lighter isotopes (e.g., ³²S) over heavier ones (e.g., ³⁴S), resulting in products and residual substrates with distinct isotopic signatures. mcgill.ca

Studies on the microbial oxidation of tetrathionate by bacteria such as Acidithiobacillus thiooxidans have revealed significant sulfur isotope fractionation. frontiersin.orgnih.gov During the oxidation of tetrathionate to sulfate, the resulting sulfate is enriched in the heavier isotope, ³⁴S, relative to the initial tetrathionate substrate. frontiersin.orgnih.gov This is referred to as an inverse isotope effect. The magnitude of this fractionation (expressed as ε³⁴S) can vary, with reported values for the enrichment of sulfate relative to tetrathionate (ε³⁴SSO₄-S₄O₆) ranging from +1.4‰ to +7.9‰, with an average of approximately +3.5‰ in one study. frontiersin.orgnih.gov This significant fractionation is attributed to enzymatic disproportionation reactions that occur during the decomposition of tetrathionate. frontiersin.orgnih.gov

In addition to sulfur isotopes, the oxygen isotope composition (δ¹⁸O) of the sulfate produced from tetrathionate oxidation provides further insight into the reaction pathways. Research has shown that the oxygen atoms incorporated into the final sulfate molecule are derived from both the surrounding water and the oxygen atoms originally present in the tetrathionate molecule. frontiersin.orgnih.gov In one set of experiments, approximately 62% of the oxygen in the sulfate formed from tetrathionate oxidation was derived from water, while the remaining 38% was inherited from the tetrathionate or came from dissolved atmospheric oxygen. frontiersin.orgnih.govnih.gov These distinct isotopic signatures (both δ³⁴S and δ¹⁸O) in the resulting sulfate can serve as tracers to identify and quantify the role of tetrathionate oxidation in complex environmental systems like acid mine drainage. frontiersin.orgnih.gov

| Parameter | Value/Observation | Reference |

|---|---|---|

| Initial δ³⁴S of Tetrathionate | 3.9‰ | frontiersin.org |

| Resulting Sulfate Isotope Composition | Enriched in ³⁴S (Inverse fractionation) | frontiersin.orgnih.gov |

| Fractionation Factor (ε³⁴SSO₄-S₄O₆) Range | +1.4‰ to +7.9‰ | frontiersin.orgnih.gov |

| Average Fractionation Factor (ε³⁴SSO₄-S₄O₆) | +3.5‰ ± 0.2‰ | frontiersin.orgnih.gov |

| Source of Oxygen in Sulfate | ~62% from water (H₂O) | frontiersin.orgnih.govnih.gov |

| Source of Oxygen in Sulfate | ~38% inherited from tetrathionate or from dissolved O₂ | frontiersin.orgnih.govnih.gov |

Advanced Analytical Techniques for Tetrathionate Analysis

Chromatographic Methods

Chromatography is a powerful technique for separating complex mixtures. For tetrathionate (B1226582) analysis, ion chromatography and high-performance liquid chromatography with specific reagents are the most effective methods.

Ion chromatography (IC) is a premier technique for the separation and quantification of ionic species, making it highly suitable for the analysis of polythionates, including tetrathionate. The separation in IC is based on the interaction of the analyte ions with an ion-exchange stationary phase.

Modern IC methods provide robust and rapid analysis of common anions. For instance, an anion-exchange column can be used with a carbonate-bicarbonate eluent to separate a mixture of anions. The retention time of each anion is characteristic, allowing for its identification and quantification. The separation mechanism involves competition between the sample anions and the eluent anions for the active sites on the stationary phase resin. Factors such as the charge and hydrated ionic radii of the anions influence their retention, with ions having a larger charge and smaller hydrated radii experiencing stronger retention.

Research Findings: A sensitive ion chromatographic method has been developed for the simultaneous determination of thiosulfate (B1220275), thiocyanate (B1210189), and various polythionates (trithionate, tetrathionate, pentathionate, and hexathionate). This method utilizes an octadecylsilica (ODS) column and a mobile phase containing an ion-pairing reagent with UV absorbance detection.

Table 1: Ion Chromatography Conditions for Polythionate Separation

| Parameter | Condition |

|---|---|

| Column | Octadecylsilica (ODS) |

| Mobile Phase | Acetonitrile-water (20:80, v/v), pH 5.0, containing 6 mM Tetrapropylammonium (B79313) (TPA) salt |

| Flow Rate | 0.6 mL/min |

| Detection | UV absorbance at 230 nm |

| Resolution Time | Within 22 minutes |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for tetrathionate analysis, particularly when coupled with ion-pair reagents. Ion-pair chromatography is a form of reversed-phase chromatography where charged analytes that would otherwise have little retention on a non-polar stationary phase are paired with a reagent containing a large hydrophobic counter-ion. This forms a neutral, hydrophobic ion-pair that can be retained and separated.

The choice of the ion-pairing reagent is critical and depends on the charge of the analyte. For anionic species like tetrathionate, cationic ion-pairing reagents such as tetraalkylammonium salts are commonly used. chromatographyonline.comwelch-us.com The concentration of the ion-pair reagent, the pH of the mobile phase, and the proportion of the organic modifier (like acetonitrile (B52724) or methanol) are key parameters that need to be optimized for effective separation. technologynetworks.com

Research Findings: Ion-pair reversed-phase HPLC is a widely used method for the separation of polar organic acids and bases, as well as inorganic ions like polythionates. technologynetworks.com The use of tetrapropylammonium (TPA) as an ion-pairing reagent has been shown to be effective for the separation of a mixture of sulfur anions, including tetrathionate. The detection limits for this method are typically in the nanomolar range, highlighting its high sensitivity.

Table 2: HPLC with Ion-Pair Reagents - Performance Data

| Analyte | Detection Limit (S/N=3 at 230 nm) |

|---|---|

| Thiosulfate | 30 nM |

| Thiocyanate | 60 nM |

| Tetrathionate | 20 nM |

| Pentathionate | 15 nM |

| Hexathionate | 18 nM |

Spectroscopic Approaches

Spectroscopic methods are invaluable for both quantitative analysis and structural characterization of chemical compounds. For tetrathionate, UV-Vis spectrophotometry, infrared (IR), and Raman spectroscopy provide complementary information.

UV-Visible (UV-Vis) spectrophotometry is a versatile technique used to measure the absorption of ultraviolet and visible light by a sample. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making this method suitable for quantitative analysis.

For kinetic studies, UV-Vis spectrophotometry can monitor the change in concentration of a reactant or product over time by measuring the change in absorbance at a specific wavelength. thermofisher.com This is particularly useful for studying reactions involving tetrathionate, such as its oxidation or reduction. For instance, the kinetics of the reaction between tetrathionate and iodine have been investigated using this method. nih.gov The disappearance of tetrathionate can be tracked by monitoring its UV absorbance, which has been observed to be faster than the mechanical mixing of reactants in certain reactions, indicating extremely fast kinetics. researchgate.net

Research Findings: The reaction between tetrathionate and bromine has been studied using both stopped-flow techniques and conventional diode array spectrophotometers. nih.gov The stoichiometry of the reaction was determined to be S₄O₆²⁻ + 7Br₂ + 10H₂O → 4SO₄²⁻ + 14Br⁻ + 20H⁺ in an excess of bromine. nih.gov The study revealed two distinct kinetic phases, with a rapid disappearance of bromine in the initial stage. nih.gov

Table 3: Kinetic Study of Tetrathionate-Bromine Reaction

| Parameter | Condition/Observation |

|---|---|

| Technique | Stopped-flow and Diode Array Spectrophotometry |

| Temperature | 25 ± 0.1 °C |

| Ionic Strength | 0.5 M |

| Observation | Two separable kinetic phases in tetrathionate excess |

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure. These methods are highly complementary and are used for the structural elucidation of molecules.

The structure of the tetrathionate ion (S₄O₆²⁻) has been characterized by a central S-S bond and two terminal S₂O₃ groups. The ion possesses C₂ symmetry. wikipedia.org Vibrational spectroscopy can confirm this structure by identifying the characteristic vibrational frequencies of the S-S and S-O bonds.

Research Findings: A spectroscopic investigation into the reaction of sodium tetrathionate with cysteine was carried out using both Raman and infrared spectroscopy. nih.gov The spectra of the reaction products were analyzed by comparing them to the spectra of model compounds, allowing for the identification of the major reaction pathways. nih.gov Computational methods have also been employed to predict the IR vibrational modes for tetrathionate and other sulfur oxyanions, which can be compared with experimental spectra to aid in the identification of S-O vibrations. ionicviper.org

Table 4: Key Structural Features of the Tetrathionate Ion

| Structural Parameter | Value/Description |

|---|---|

| Symmetry | C₂ |

| Central S-S distance | 2.115 Å |

| S-S-S dihedral angle | Nearly 90° |

Electrochemical Characterization (e.g., Protein Film Electrochemistry for Redox Potentials)

Electrochemical techniques provide insight into the redox properties of chemical species. Protein film electrochemistry is an advanced method that has been successfully applied to study the tetrathionate/thiosulfate redox couple, which is of significant interest in bacterial bioenergetics.

This technique involves adsorbing an enzyme that catalyzes the interconversion of tetrathionate and thiosulfate onto an electrode surface. By measuring the zero-current potential under various conditions (pH, substrate concentrations), the formal reduction potential of the redox couple can be determined with high precision.

Research Findings: Protein film electrochemistry has been used to define the reduction potential of the S₄O₆²⁻/S₂O₃²⁻ couple. nih.govuea.ac.uk The interconversion is a two-electron process (S₄O₆²⁻ + 2e⁻ ↔ 2S₂O₃²⁻). nih.govuea.ac.uk While this reaction is not reversible at inert electrodes, it is readily catalyzed by enzymes from the thiosulfate dehydrogenase (TsdA) family. nih.govuea.ac.uk By using this enzymatic catalysis at a graphite (B72142) electrode, the reduction potential was determined to be +198 ± 4 mV versus the standard hydrogen electrode (SHE). nih.govuea.ac.ukresearchgate.net This value is considerably more positive than previously estimated and has significant implications for understanding anaerobic respiration where tetrathionate acts as an electron acceptor. nih.govuea.ac.uk

Table 5: Redox Potential of the Tetrathionate/Thiosulfate Couple

| Parameter | Value |

|---|---|

| Technique | Protein Film Electrochemistry |

| Redox Couple | S₄O₆²⁻ / S₂O₃²⁻ |

| Measured Reduction Potential (vs. SHE) | +198 ± 4 mV nih.govuea.ac.ukresearchgate.net |

Mass Spectrometry-Based Methods for Identification and Quantification

Mass spectrometry (MS) has emerged as a powerful analytical tool for the definitive identification and sensitive quantification of a wide array of chemical compounds, including inorganic species like tetrathionate. When coupled with separation techniques such as ion chromatography (IC) or liquid chromatography (LC), MS offers unparalleled selectivity and sensitivity, making it an invaluable method for analyzing tetrathionate in complex matrices.

Electrospray ionization (ESI) is a commonly employed soft ionization technique that facilitates the transfer of ions from a liquid phase to the gas phase for MS analysis. nih.govchemrxiv.org For tetrathionate (S₄O₆²⁻), analysis is typically performed in the negative ion mode, where the doubly charged anion can be directly observed or detected as a singly charged ion through adduct formation.

Identification by Tandem Mass Spectrometry (MS/MS)

For unambiguous identification, tandem mass spectrometry (MS/MS) is utilized. In this technique, the tetrathionate precursor ion is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.gov This process fragments the ion in a predictable manner, generating a unique mass spectrum that serves as a structural fingerprint.

The tetrathionate anion consists of a linear chain of four sulfur atoms with two terminal sulfonate groups. Fragmentation during MS/MS analysis is expected to cleave the sulfur-sulfur bonds. Based on studies of other sulfated compounds, characteristic fragment ions for the sulfate (B86663) moiety, such as SO₃⁻ (m/z 80) and HSO₄⁻ (m/z 97), are anticipated upon fragmentation of the tetrathionate ion. nih.gov The presence of these specific product ions in the MS/MS spectrum provides strong evidence for the identification of tetrathionate.

A hypothetical fragmentation pathway for the tetrathionate ion ([S₄O₆]²⁻) is presented below:

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Putative Fragment Identity |

| 111.9 (doubly charged) | Variable | 80.0 | SO₃⁻ |

| 223.8 (singly charged adduct) | Variable | 159.9 | S₂O₃⁻ |

| 223.8 (singly charged adduct) | Variable | 95.9 | SO₂⁻ |

| 223.8 (singly charged adduct) | Variable | 80.0 | SO₃⁻ |

This table is illustrative and actual m/z values may vary based on instrumentation and experimental conditions.

Quantification using Chromatography-Mass Spectrometry

For quantitative analysis, mass spectrometry is typically coupled with a chromatographic separation step, such as ion chromatography (IC-MS/MS) or liquid chromatography (LC-MS/MS). This approach allows for the separation of tetrathionate from other anions in a sample, which might otherwise interfere with the measurement.

The use of an anion-exchange column is common for the separation of polythionates. nih.gov The separated tetrathionate is then introduced into the mass spectrometer for detection and quantification. By monitoring specific mass transitions (the precursor ion and a characteristic product ion), a highly selective and sensitive quantification method can be developed.

Research Findings:

Several studies have demonstrated the utility of chromatography coupled with mass spectrometry for the analysis of sulfur-containing anions. While a standardized method exclusively for tetrathionate quantification by LC-MS/MS is not widely documented in readily available literature, the principles and performance characteristics can be inferred from methods developed for similar anionic species. nih.gov

Key performance metrics for a typical IC-MS/MS method for anionic analytes are summarized in the following table:

| Parameter | Typical Value |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.5 - 10 µg/L |

| Limit of Quantification (LOQ) | 1.5 - 30 µg/L |

| Recovery | 85 - 115% |

| Inter-day Precision (%RSD) | < 15% |

These values are representative and can vary depending on the specific matrix, instrumentation, and method optimization.

The combination of the high separation efficiency of ion chromatography with the high selectivity and sensitivity of tandem mass spectrometry provides a robust platform for the accurate and reliable analysis of tetrathionate in various samples, from microbial cultures to environmental matrices. dtu.dk

Computational and Theoretical Chemistry of Disodium Tetrathionate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and energetic landscape of the tetrathionate (B1226582) anion (S₄O₆²⁻). These computational methods, such as density functional theory (DFT), provide a means to predict molecular geometries, bond lengths, bond angles, and thermodynamic stability without the need for empirical data. nih.govyoutube.com

The structure of the tetrathionate anion can be visualized as being derived from three edges of a rectangular cuboid. wikipedia.org It consists of a chain of four sulfur atoms flanked by six oxygen atoms. Two of the sulfur atoms are in an oxidation state of +5, while the other two are in an oxidation state of 0. wikipedia.org This can also be viewed as an adduct formed from the binding of S₂ to SO₃. wikipedia.org The dihedral S–S–S–S angles in polysulfides like tetrathionate are commonly near 90°. wikipedia.org

Quantum mechanical calculations have been employed to investigate the geometric and electronic structures of various sulfur-containing radical anions, including those related to tetrathionate. researchgate.netresearchgate.net These calculations are crucial for interpreting experimental results and understanding the fundamental interactions that govern the molecule's properties. nih.gov

Table 1: Calculated Structural Parameters for the Tetrathionate Anion (S₄O₆²⁻)

| Parameter | Value |

| S-S Bond Length (internal) | ~2.1 Å |

| S-S Bond Length (terminal) | ~2.1 Å |

| S-O Bond Length | ~1.45 Å |

| S-S-S Bond Angle | ~103° |

| O-S-O Bond Angle | ~113° |

| Dihedral S-S-S-S Angle | ~90° |

Note: These values are approximate and can vary depending on the computational method and basis set used. The structure has been observed in compounds like BaS₄O₆·2H₂O and Na₂S₄O₆·2H₂O. wikipedia.org

Reaction Mechanism Simulations and Kinetic Modeling

Computational simulations play a vital role in understanding the complex reaction mechanisms involving tetrathionate. These simulations can model reaction pathways, identify transition states, and predict reaction rates, offering insights that are often difficult to obtain through experimental methods alone.

The oxidation and decomposition of tetrathionate have been the subject of numerous kinetic studies. For instance, the reaction of tetrathionate with hydroxyl radicals (•OH) is extremely fast, with rate constants estimated to be in excess of 10⁸ M⁻¹s⁻¹. researchgate.netuvm.edu Kinetic modeling of the tetrathionate-sulfite and tetrathionate-thiosulfate reactions has shown them to be first order with respect to both reactants. researchgate.net

In alkaline solutions, the decomposition of tetrathionate is first order with respect to both tetrathionate and hydroxide (B78521) ions. researchgate.net The activation energy for this reaction has been determined experimentally. researchgate.net Furthermore, the reaction of tetrathionate with iodine has been shown to proceed through an intermediate, S₄O₆I⁻, in a pre-equilibrium step. nih.gov Similarly, the reaction with bromine involves multiple kinetic phases. nih.gov

Kinetic models have been developed to describe the complex degradation pathways of tetrathionate in various chemical environments. researchgate.net These models often incorporate multiple reaction steps, including hydrolysis and reactions with other sulfur species. researchgate.netnih.gov For example, in near-neutral solutions, tetrathionate degradation can be catalyzed by thiosulfate (B1220275), leading to the formation of trithionate (B1219323) and pentathionate. researchgate.net

Table 2: Kinetic Data for Selected Tetrathionate Reactions

| Reactant | Conditions | Rate Law | Rate Constant | Reference |

| Hydroxyl Radical (•OH) | Low pH | Second Order | > 10⁸ M⁻¹s⁻¹ | researchgate.netuvm.edu |

| Sulfite (B76179) (SO₃²⁻) | Near-neutral pH | First order in tetrathionate and sulfite | pH-dependent | researchgate.net |

| Thiosulfate (S₂O₃²⁻) | Near-neutral pH | First order in tetrathionate and thiosulfate | pH-independent (pH 6-8) | researchgate.net |

| Hydroxide (OH⁻) | Alkaline solution | First order in tetrathionate and hydroxide | - | researchgate.net |

| Iodine (I₂) | Slightly acidic | Complex, involves S₄O₆I⁻ intermediate | - | nih.gov |

| Bromine (Br₂) | Acidic | Complex, two kinetic phases | - | nih.gov |

Spectroscopic Property Prediction (e.g., Vibrational Modes)

Theoretical calculations are essential for predicting and interpreting the spectroscopic properties of disodium (B8443419) tetrathionate, particularly its vibrational spectra (Infrared and Raman). nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions. nih.govelectronicsandbooks.com

The vibrational spectrum of the tetrathionate anion is characterized by modes corresponding to the stretching and bending of its S-S and S-O bonds. Time-dependent density functional theory (TD-DFT) and complete active space self-consistent field (CASSCF) methods have been used to predict the electronic absorption spectra of related sulfur oxyanion radicals, which aids in their experimental identification. researchgate.net

The prediction of spectroscopic properties is not only crucial for the fundamental understanding of the molecule but also for its practical application in various analytical techniques. researchgate.net For example, Raman spectroscopy can be used for the quantitative analysis of sulfur species in aqueous solutions. researchgate.net

Table 3: Predicted Vibrational Frequencies for the Tetrathionate Anion (S₄O₆²⁻)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| ν(S-O) | 1200 - 1250 | Symmetric and asymmetric S-O stretching |

| ν(S-S) | 400 - 500 | S-S stretching |

| δ(O-S-O) | 550 - 650 | O-S-O bending |

| δ(S-S-S) | 200 - 300 | S-S-S bending |

Note: These are general ranges, and the exact frequencies can be influenced by the molecular environment and computational methodology.

Applications in Industrial and Environmental Chemistry

Reagent in Chemical Analysis and Titrimetry

Disodium (B8443419) tetrathionate (B1226582) plays a significant role in analytical chemistry, particularly in titrimetric methods. guidechem.com It is frequently used in iodometry, a type of redox titration. In these applications, a standard solution of disodium tetrathionate is used to determine the concentration of oxidizing agents. The fundamental reaction involves the oxidation of thiosulfate (B1220275) to tetrathionate by iodine. wikipedia.org This reaction's quantitative nature makes disodium tetrathionate a useful titrant. atamanchemicals.com

The process often involves the use of a starch indicator to signal the endpoint of the titration. atamanchemicals.com For optimal accuracy, titrations using a standard disodium tetrathionate solution are best performed within a pH range of 5 to 9. atamanchemicals.com

Catalytic Roles in Chemical Processes

Disodium tetrathionate can act as a catalyst in certain chemical reactions. guidechem.com Its involvement in redox processes makes it suitable for catalytic or co-catalytic purposes. sigmaaldrich.com For instance, a small quantity of thiosulfate, which is chemically related to tetrathionate, has been shown to catalyze the dissolution of iron. psu.edu This catalytic behavior highlights the compound's ability to facilitate reactions without being consumed in the process. psu.edu

Utilization in Materials Science and Corrosion Science

The properties of disodium tetrathionate make it a compound of interest in both materials science and the study of corrosion.

Precursor for Sulfur-Containing Materials

Disodium tetrathionate serves as a precursor in the synthesis of various sulfur-containing materials. sigmaaldrich.com This application leverages the compound's sulfur content and its reactivity to form new materials with specific properties.

Studies in Stress Corrosion Cracking

Disodium tetrathionate is notably used in the study of stress corrosion cracking (SCC), particularly in stainless steels and other alloys. asme.org Sensitized stainless steels are susceptible to intergranular cracks when under stress in the presence of tetrathionate. psu.edu This phenomenon, sometimes referred to as "polythionic acid stress corrosion cracking," is a significant concern in industries such as petroleum refining and nuclear power. psu.edu

Research has shown that the susceptibility of alloys to SCC in tetrathionate solutions can be influenced by factors such as the alloy's composition and the concentration of the tetrathionate solution. ampp.orgscientific.net For example, studies have investigated the SCC of Inconel 600 in tetrathionate solutions, noting that cracking can be rapid at higher concentrations. ampp.org The presence of tetrathionate has been linked to an increased rate of anodic dissolution, which is a key factor in the initiation of stress corrosion cracks. psu.edu

Table 1: Effect of Tetrathionate on Stress Corrosion Cracking (SCC) of Various Alloys

| Alloy | Condition | Test Environment | SCC Susceptibility | Reference |

|---|---|---|---|---|

| Inconel 600 | Sensitized | Dilute and concentrated sodium tetrathionate solutions | Prone to SCC, especially at higher concentrations and temperatures. | ampp.org |

| Alloy 600 MA | Mill Annealed | 0.01 M sodium tetrathionate solution at 340°C | High susceptibility | scientific.net |

| Alloy 600 TT | Thermally Treated | 0.01 M sodium tetrathionate solution at 340°C | Susceptible | scientific.net |

| Alloy 800 | --- | 0.01 M sodium tetrathionate solution at 340°C | Susceptible, despite higher chromium content than Alloy 600. | scientific.net |

| Alloy 690 TT | Thermally Treated | 0.01 M sodium tetrathionate solution at 340°C | Resistant to SCC. | scientific.net |

| 304 Stainless Steel | Sensitized | 0.05M sodium tetrathionate solution | Susceptible, enhanced by residual tensile stresses from welding. | onepetro.org |

Environmental Monitoring and Analysis (Sulfur Compounds Quantification)

In environmental science, disodium tetrathionate is utilized in the monitoring and analysis of sulfur compounds. sigmaaldrich.com Its role in the biogeochemical sulfur cycle makes it an important compound to study in various environments, including marine sediments and acid mine drainage. copernicus.orgfrontiersin.org

Tetrathionate is an intermediate in the oxidation of thiosulfate by sulfur-oxidizing bacteria. researchgate.net Therefore, its presence and concentration can provide insights into microbial activity and sulfur metabolism in environmental samples. sigmaaldrich.comresearchgate.net Analytical methods such as ion chromatography and cyanolysis are used to quantify tetrathionate concentrations in water and sediment samples. copernicus.orgnih.gov

Role in Mineral Processing and Extractive Metallurgy (e.g., Gold Leaching Chemistry)

Disodium tetrathionate plays a role in the field of extractive metallurgy, particularly in the context of gold leaching. Thiosulfate leaching is considered a less toxic alternative to the traditional cyanidation process for gold extraction. nih.govacs.org However, a significant challenge in thiosulfate leaching is the degradation of thiosulfate into by-products like tetrathionates, which increases reagent consumption. mdpi.com

In some gold recovery processes from thiosulfate solutions, tetrathionate is intentionally used. For instance, an eluant containing sodium tetrathionate, ammonium (B1175870) thiosulfate, and sodium sulfite (B76179) can be used to elute gold from ion exchange resins. google.com Tetrathionate also has an impact on the flotation of sulfide (B99878) minerals, where it can oxidize the mineral surface and affect the adsorption of collectors. aalto.fi

Future Research Directions

Elucidation of Cryptic Pathways in Sulfur Biogeochemistry

Tetrathionate (B1226582) is a fleeting intermediate in the sulfur cycle, making its detection and the understanding of its role in the environment challenging. copernicus.orgresearchgate.net Future research will focus on uncovering these "cryptic" pathways, particularly in marine sediments and other environments where sulfur cycling is prominent.

Studies in marine sediments, such as those in the Arabian Sea's oxygen minimum zone, have revealed the widespread genetic potential for tetrathionate metabolism among microorganisms, even when tetrathionate itself is not detectable. copernicus.orgcopernicus.org This suggests a rapid turnover, where it is quickly formed and consumed. Future investigations will likely employ a combination of metagenomics, metatranscriptomics, and pure-culture studies to identify the key microbial players and the environmental conditions that favor tetrathionate as a central intermediate. copernicus.orgcopernicus.org

Key research questions to be addressed include:

What are the primary abiotic and biotic sources of tetrathionate in various environments? copernicus.orgresearchgate.net

How do microbial communities that form, oxidize, and reduce tetrathionate interact and structure the local sulfur cycle? copernicus.org

Discovery and Characterization of Novel Tetrathionate-Transforming Enzymes

The microbial transformation of tetrathionate is mediated by a suite of enzymes. While some have been identified, there is a vast, unexplored diversity of these biocatalysts in nature. Future research will focus on the discovery and detailed characterization of novel enzymes involved in tetrathionate metabolism.

Recent studies have begun to uncover the complexity of these enzymatic pathways. For example, research on Acidithiobacillus caldus has identified sulfur dioxygenases (SDOs) that are essential for growth on tetrathionate. plos.org The deletion of one such enzyme, sdo1, completely inhibited the bacterium's ability to utilize tetrathionate as an energy source. plos.org Other pathways, like the tetrathionate intermediate (S4I) pathway, involve enzymes such as tetrathionate hydrolase (TetH) and thiosulfate (B1220275):quinol oxidoreductase (TQO). nih.gov

Future research in this area will likely involve:

Metagenomic screening: Searching for novel enzyme-encoding genes in diverse environmental DNA samples. frontiersin.org

Protein expression and purification: Producing these enzymes in laboratory settings to study their properties. frontiersin.orgnih.gov

Biochemical and structural analysis: Determining the enzyme's substrate specificity, kinetic parameters, and three-dimensional structure to understand their mechanism of action. plos.org

A deeper understanding of these enzymes could lead to biotechnological applications, such as in bioremediation or industrial biocatalysis.

Development of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

A major limitation in studying tetrathionate in its natural environment is the difficulty of detecting and quantifying it in real-time. copernicus.orgresearchgate.net Its high reactivity means that it is often present at very low concentrations. Therefore, a significant area of future research will be the development of advanced analytical methods for the in situ analysis of tetrathionate and other sulfur compounds.

Current methods often rely on techniques like ion chromatography, which require sample collection and processing that can alter the chemical species present. copernicus.orgresearchgate.net Future advancements may include: